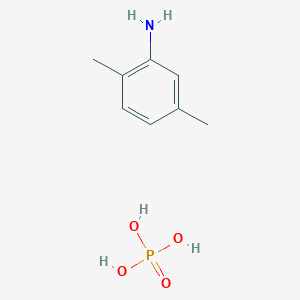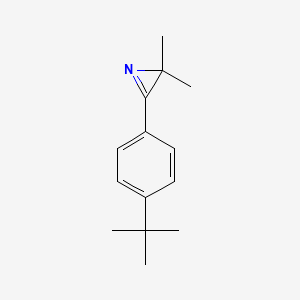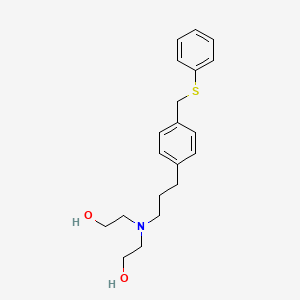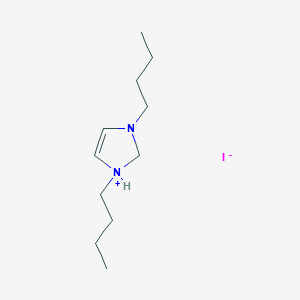![molecular formula C19H21N B12541432 1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine CAS No. 667458-47-1](/img/structure/B12541432.png)
1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a pyrrolidine ring through a prop-1-en-1-yl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Stevens rearrangement of aminium salts bearing 3-phenylprop-2-enyl and 3-(α-naphthyl)prop-2-ynyl moieties . The reaction proceeds through a series of steps including β-elimination, electrocyclic reaction, and hydrogen shift to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, while the pyrrolidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
Applications De Recherche Scientifique
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring may engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1,1’-Biphenyl)-4-yl]naphthalene: Similar biphenyl structure but with a naphthalene ring instead of pyrrolidine.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core with formazan groups.
Uniqueness
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is unique due to the presence of both a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
667458-47-1 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-[1-(4-phenylphenyl)prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-2-19(20-14-6-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h2-5,8-13H,6-7,14-15H2,1H3 |
Clé InChI |
MTOJPQIIWZQTCV-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=C(C=C1)C2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
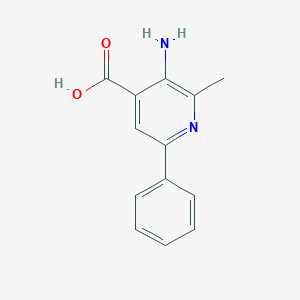
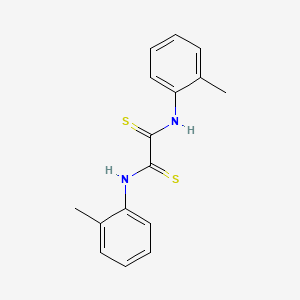
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
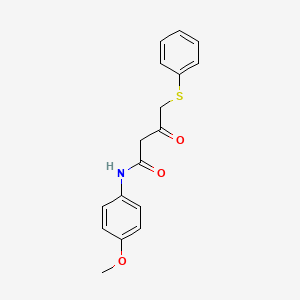
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
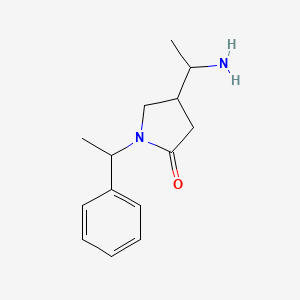
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
